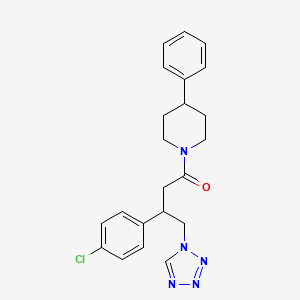
3-(4-chlorophenyl)-1-(4-phenylpiperidin-1-yl)-4-(1H-tetrazol-1-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-1-(4-phenylpiperidin-1-yl)-4-(1H-tetrazol-1-yl)butan-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-(4-phenylpiperidin-1-yl)-4-(1H-tetrazol-1-yl)butan-1-one typically involves multiple steps, including the formation of the piperidine ring, the introduction of the tetrazole group, and the coupling of the aromatic rings. Common reagents used in these reactions include chlorobenzene, phenylpiperidine, and tetrazole. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, potentially incorporating green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-chlorophenyl)-1-(4-phenylpiperidin-1-yl)-4-(1H-tetrazol-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-1-(4-phenylpiperidin-1-yl)-4-(1H-tetrazol-1-yl)butan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 3-(4-chlorophenyl)-1-(4-phenylpiperidin-1-yl)-4-(1H-tetrazol-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-chlorophenyl)-1-(4-phenylpiperidin-1-yl)propan-1-one
- 3-(4-chlorophenyl)-1-(4-phenylpiperidin-1-yl)butan-1-ol
- 3-(4-chlorophenyl)-1-(4-phenylpiperidin-1-yl)-4-(1H-tetrazol-1-yl)butan-2-one
Uniqueness
3-(4-chlorophenyl)-1-(4-phenylpiperidin-1-yl)-4-(1H-tetrazol-1-yl)butan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C22H24ClN5O |
|---|---|
Molekulargewicht |
409.9 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-1-(4-phenylpiperidin-1-yl)-4-(tetrazol-1-yl)butan-1-one |
InChI |
InChI=1S/C22H24ClN5O/c23-21-8-6-18(7-9-21)20(15-28-16-24-25-26-28)14-22(29)27-12-10-19(11-13-27)17-4-2-1-3-5-17/h1-9,16,19-20H,10-15H2 |
InChI-Schlüssel |
ZEVONIRHVOCYFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C2=CC=CC=C2)C(=O)CC(CN3C=NN=N3)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(pyridin-2-yl)butanamide](/img/structure/B12177852.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B12177857.png)
![3-(propan-2-yl)-N-[2-(thiophen-2-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12177861.png)
![1,3,4-Oxadiazole-2-acetamide, alpha-[(2,2-dimethyl-1-oxopropyl)amino]-5-(4-methylphenyl)-](/img/structure/B12177867.png)
![N-{1-[(6-chloropyridin-3-yl)carbonyl]piperidin-4-yl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B12177871.png)
![N-(2,4-dichlorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide](/img/structure/B12177879.png)
![N-(2-{[(4-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B12177880.png)
![(4-Butoxy-3,5-dichlorophenyl)(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)methanone](/img/structure/B12177892.png)

![[3,4-Bis(acetyloxy)-5-acetamido-6-phenoxyoxan-2-yl]methyl acetate](/img/structure/B12177901.png)
![4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide](/img/structure/B12177910.png)

![N-[3-(acetylamino)phenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide](/img/structure/B12177926.png)
![2'-cyclohexyl-4'-(morpholin-4-ylcarbonyl)-2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B12177928.png)
